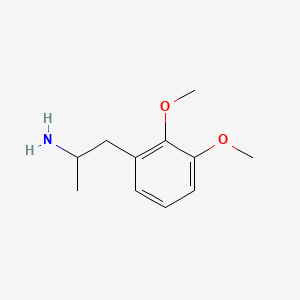
2,3-Dimethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound has a chemical formula of C11H17NO2 and a molecular weight of 195.2582 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyamphetamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited use and legal restrictions. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,3-Dimethoxyamphetamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Limited research on its potential therapeutic effects due to its psychoactive nature.
Industry: Not widely used in industrial applications due to legal restrictions and limited demand.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxyamphetamine involves its interaction with monoamine neurotransmitter systems. It primarily acts as a serotonin receptor agonist, similar to other psychedelic amphetamines. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects . Additionally, it may inhibit the reuptake of serotonin, dopamine, and norepinephrine, contributing to its stimulant properties.
Comparación Con Compuestos Similares
- 2,4-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
Comparison: 2,3-Dimethoxyamphetamine is unique among its isomers due to the specific positioning of the methoxy groups on the aromatic ring. This positioning influences its pharmacological properties and receptor binding affinity. While all isomers share similar psychoactive effects, the potency, duration, and specific receptor interactions can vary. For example, 2,5-Dimethoxyamphetamine is known for its stronger hallucinogenic effects compared to this compound .
Propiedades
Número CAS |
15402-81-0 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
Clave InChI |
DHLWJXGSZDJWKK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C(=CC=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


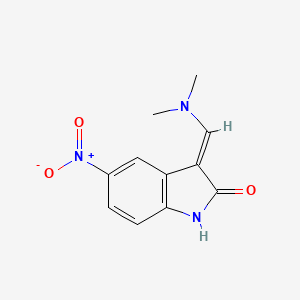
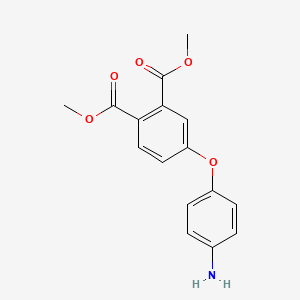
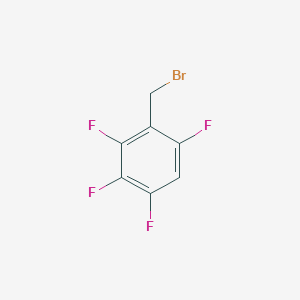
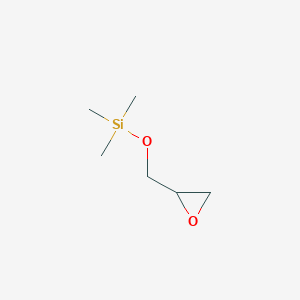
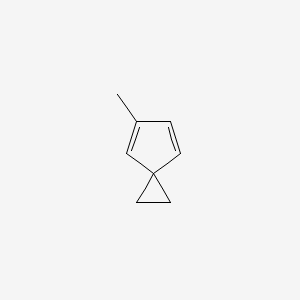
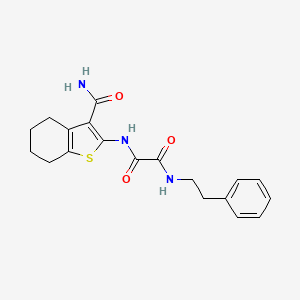
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
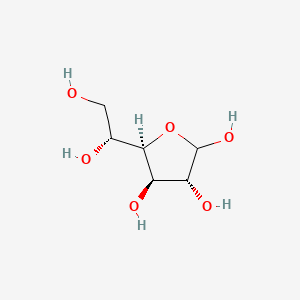
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)

